

Solubility of 5-Hydroxymethyl-2-furoic acid in organic solvents

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Compound of Interest

Compound Name: 5-Hydroxymethyl-2-furoic acid

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An In-depth Technical Guide to the Solubility of **5-Hydroxymethyl-2-furoic Acid** in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the solubility of **5-Hydroxymethyl-2-furoic acid** (HMFA), a key metabolite of 5-hydroxymethylfurfural (HMF) and a valuable bio-based building block.^{[1][2]} Understanding its solubility in various organic solvents is critical for its application in synthesis, purification, formulation, and biological studies.

Quantitative Solubility Data

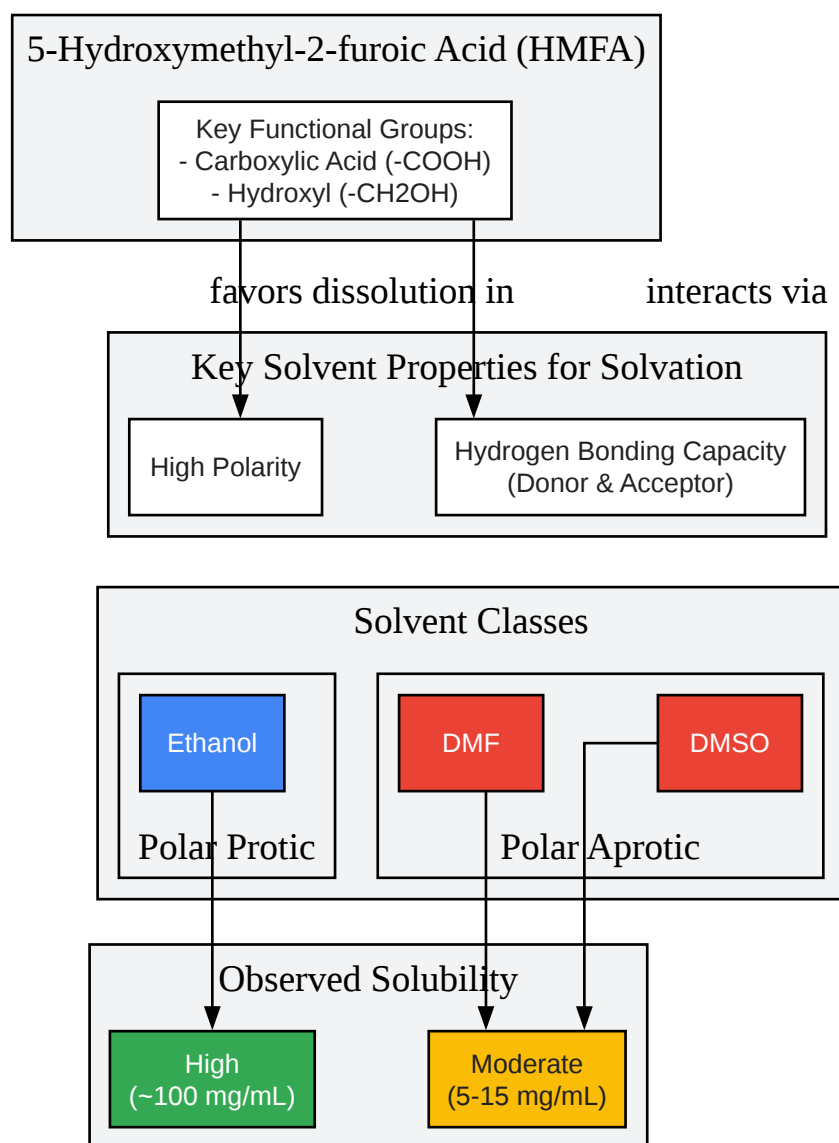
The solubility of **5-Hydroxymethyl-2-furoic acid** has been determined in several common organic solvents. The data, primarily from supplier technical data sheets, is summarized below. It is important to note that the temperature for these measurements was not specified, but they are typically conducted at room temperature.

Solvent	Chemical Class	Solubility (mg/mL)	Source
Ethanol	Polar Protic	~100	[1] [3] [4]
Dimethylformamide (DMF)	Polar Aprotic	~15	[1] [3]
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	~10	[1] [3]
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	5.5	[4]
Phosphate-Buffered Saline (PBS, pH 7.2)	Aqueous Buffer	~1	[1] [3]

In addition to the quantitative data, **5-Hydroxymethyl-2-furoic acid** is reported to be soluble in other organic solvents such as chloroform, dichloromethane, ethyl acetate, and acetone, though specific quantitative values are not readily available in the reviewed literature.[\[5\]](#) It is described as having slight solubility in methanol.[\[6\]](#)

Solubility and Solvent Properties: A Logical Relationship

The solubility of HMFA is directly related to the physicochemical properties of the solvent, particularly its polarity and hydrogen bonding capacity. HMFA contains both a hydrogen bond donor (hydroxyl group) and a hydrogen bond acceptor/donor (carboxylic acid group).[\[7\]](#) This structure dictates its solubility behavior.



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Caption: Relationship between HMFA structure and observed solubility in different solvent classes.

Experimental Protocol: The Shake-Flask Method

While the specific protocols for the data cited in the table are not detailed in the source documents, the "shake-flask" method is the gold standard for determining thermodynamic solubility and is widely adopted.[8][9] The following is a detailed, generalized methodology for this key experiment.

Objective: To determine the equilibrium solubility of HMFA in a specific solvent at a controlled temperature.

Materials:

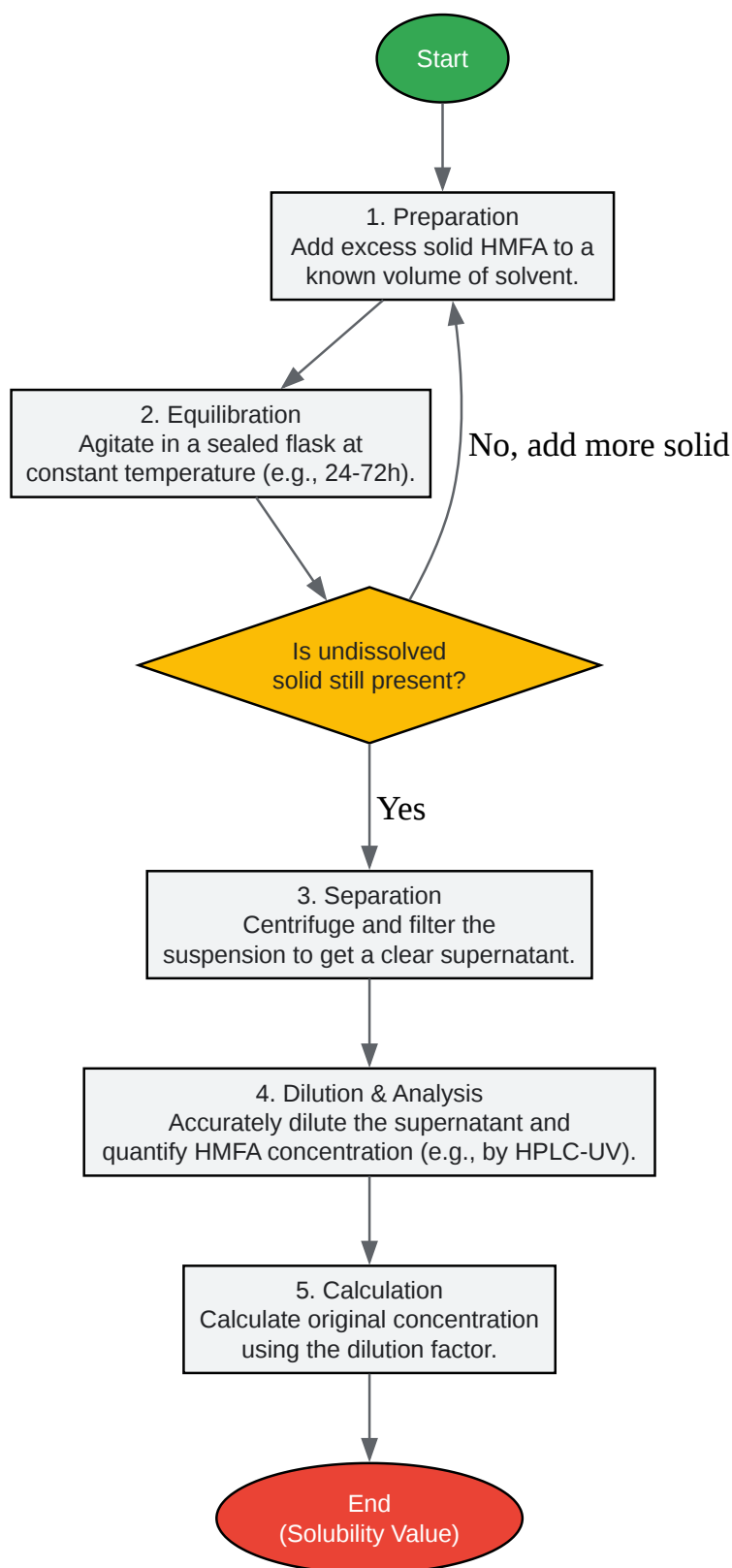
- **5-Hydroxymethyl-2-furoic acid** (crystalline solid, >98% purity)[1]
- Selected organic solvent (analytical grade)
- Scintillation vials or flasks with airtight seals
- Orbital shaker with temperature control
- Centrifuge
- Syringe filters (e.g., 0.22 μm PTFE)
- Volumetric flasks and pipettes
- Analytical instrument for quantification (e.g., HPLC-UV, UV/Vis Spectrophotometer)

Methodology:

- **Preparation:** An excess amount of solid HMFA is added to a flask containing a known volume of the selected solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.[8]
- **Equilibration:** The flask is sealed to prevent solvent evaporation and placed in an orbital shaker set to a constant temperature (e.g., 25 °C). The mixture is agitated for a predetermined period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium. The time required may vary depending on the compound and solvent system.
- **Sample Separation:** After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution. This is a critical step and is typically achieved by centrifugation followed by careful withdrawal of the supernatant. The supernatant is then filtered through a syringe filter to remove any remaining microscopic particles.[9]

- Analysis and Quantification: The clear, saturated filtrate is immediately diluted with a known volume of an appropriate solvent to prevent precipitation. The concentration of HMFA in the diluted sample is then determined using a validated analytical method.^[8]
 - HPLC-UV: A common method, offering high selectivity and sensitivity. A calibration curve is generated using standard solutions of HMFA of known concentrations. HMFA has a UV absorbance maximum (λ_{max}) at approximately 254 nm, which is suitable for detection.^[1]^[3]
 - UV/Vis Spectrophotometry: A simpler but potentially less selective method. It can be effective if no other components in the solution absorb at the analysis wavelength.^[10]^[11]
- Calculation: The solubility (S) is calculated using the measured concentration (C) and the dilution factor (DF):
 - $S = C \times DF$

The result is typically expressed in mg/mL or mol/L.



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Caption: General experimental workflow for the Shake-Flask solubility determination method.

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